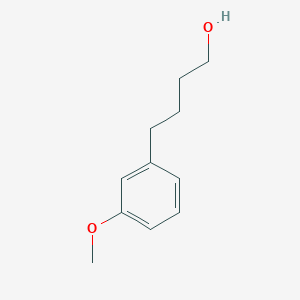

Benzenebutanol, 3-methoxy-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

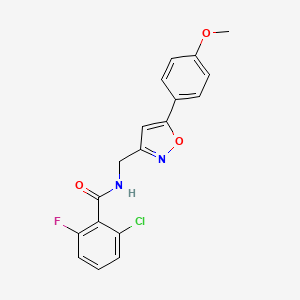

“Benzenebutanol, 3-methoxy-” is a chemical compound with the molecular formula C11H16O2. It is also known as Phenethyl alcohol, m-methoxy-; m-Methoxyphenethyl alcohol; m-Methoxyphenylethanol; 1-(2-Hydroxyethyl)-3-methoxybenzene; 2-(3-Methoxyphenyl)ethanol; 3-Methoxyphenethyl alcohol .

Chemical Reactions Analysis

While specific chemical reactions involving “Benzenebutanol, 3-methoxy-” are not detailed in the sources retrieved, similar compounds like d3-methoxy species have been studied for their reactions with benzene .科学的研究の応用

Ultraviolet Filter Applications

"Benzenebutanol, 3-methoxy-", also recognized in various research contexts as Benzophenone-3 (BP-3), is primarily utilized as an ultraviolet (UV) filter in skincare products. Its effectiveness in absorbing UV radiation makes it a common ingredient in sunscreens and other personal care items aimed at protecting the skin from the harmful effects of sunlight. Studies have highlighted its widespread use not only in cosmetics but also as a food additive, indicating its multifaceted applications beyond skincare. The presence of BP-3 and similar phenolic compounds in biological fluids such as urine, amniotic fluid, and placental tissue has raised questions regarding its impact on human health, particularly concerning reproductive toxicity. Research in humans has suggested potential links between high levels of BP-3 exposure and variations in birth weights and gestational ages, while animal studies have observed effects on reproductive parameters such as sperm density and estrous cycles. These findings suggest that while BP-3 serves a protective role against UV radiation, its endocrine-disrupting potential warrants further investigation to fully understand its safety profile (Ghazipura et al., 2017).

Metabolic and Environmental Concerns

The metabolism of BP-3 has been extensively studied to assess its environmental persistence and potential health risks. Upon dermal administration in male rats, BP-3 exhibited rapid absorption and a biphasic disappearance from plasma, indicating its systemic availability and potential for bioaccumulation. The identification of several metabolites in plasma underscores the complexity of its metabolic pathway, which includes extensive binding to plasma proteins and tissue distribution. This suggests that the environmental and health impacts of BP-3, particularly its role in endocrine disruption, are multifaceted and require a comprehensive understanding of its pharmacokinetics (Okereke et al., 1994).

In the context of environmental science, the atmospheric oxidation mechanism of benzene, a structural component of "Benzenebutanol, 3-methoxy-", has been investigated to understand its fate in the environment. The study of alkoxy radical intermediates formed during the oxidation process reveals insights into the atmospheric chemistry of benzene derivatives. This research is crucial for predicting the environmental behavior of volatile organic compounds and assessing their impact on air quality and climate change (Wang et al., 2013).

Safety and Hazards

While specific safety data for “Benzenebutanol, 3-methoxy-” is not available in the sources retrieved, similar compounds often require precautions such as keeping away from heat, sparks, open flames, and hot surfaces; washing contaminated skin thoroughly after handling; and wearing protective gloves, protective clothing, eye protection, and face protection .

作用機序

Target of Action

Similar compounds like 3-methyl-benzene-1,2-diol have been found to target proteins such as biphenyl-2,3-diol 1,2-dioxygenase

Mode of Action

Benzene derivatives are known to undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . It’s plausible that Benzenebutanol, 3-methoxy- may interact with its targets in a similar manner, but this needs to be confirmed with further studies.

Biochemical Pathways

For instance, they play a role in the biosynthesis of glucosinolates , a class of secondary metabolites found in certain plants. They also participate in the benzoxazinoid biosynthetic pathway, which leads to the formation of defense compounds in major agricultural crops

Result of Action

For example, they can act as inhibitors of certain metabolic processes

特性

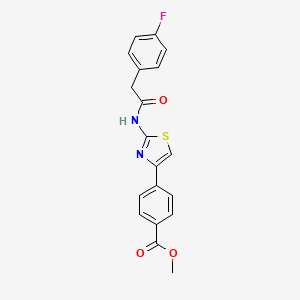

IUPAC Name |

4-(3-methoxyphenyl)butan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-13-11-7-4-6-10(9-11)5-2-3-8-12/h4,6-7,9,12H,2-3,5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHUEWFPQOHLAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2728237.png)

![4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2728238.png)

![3-[[(2R,4Ar,7S,8S,8aR)-7-hydroxy-8-[(Z)-5-methoxy-3-methyl-5-oxopent-3-enyl]-1,1,4a,7,8a-pentamethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-2-yl]oxy]-3-oxopropanoic acid](/img/structure/B2728241.png)

![3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2728243.png)

![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2728246.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2728254.png)